5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a furan ring, a thiadiazole ring, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by methylation. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The methylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted thiadiazole and furan derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol
- 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a furan ring, a thiadiazole ring, and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
89792-16-5 |
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Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H7N3OS/c1-8-7-10-9-6(12-7)5-3-2-4-11-5/h2-4H,1H3,(H,8,10) |
InChI Key |
QPNKKRHSYLYLDX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)C2=CC=CO2 |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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